molecular formula C10H8O3 B191455 6-Hydroxy-4-methylcoumarin CAS No. 2373-31-1

6-Hydroxy-4-methylcoumarin

Cat. No.: B191455
CAS No.: 2373-31-1
M. Wt: 176.17 g/mol
InChI Key: IRUHWRSITUYICV-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is known for its unique chemical structure, which consists of a benzene ring fused to an α-pyrone ring.

Mechanism of Action

Target of Action

6-Hydroxy-4-methylcoumarin, a secondary metabolite of coumarin, has been found to exhibit anticancer activity . Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Therefore, the primary targets of this compound are likely to be cancer cells and various biomolecules involved in these processes.

Mode of Action

Coumarins, in general, are known for their fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property allows coumarins to act as versatile fluorophores with wide-ranging applications in science and technology, including the detection and labeling of various biomolecules .

Biochemical Pathways

Coumarins, including this compound, are involved in various biochemical pathways. They are secondary metabolites made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .

Result of Action

The primary result of the action of this compound is its potential anticancer activity . By acting as a fluorophore, it may interact with various biomolecules within cancer cells, potentially leading to their detection and treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Moreover, it is recommended to ensure adequate ventilation when handling the compound, and dust formation should be avoided

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-4-methylcoumarin can be synthesized through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the condensation of resorcinol with ethyl acetoacetate under acidic conditions can yield this compound .

Another method involves the Knoevenagel condensation, where the reaction of 4-methylumbelliferone with aldehydes or ketones in the presence of a base catalyst produces the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Pechmann or Knoevenagel condensation methods. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-methylcoumarin stands out due to its specific hydroxyl and methyl substitutions, which confer unique biological activities and chemical properties. Its fluorescence properties make it particularly valuable in analytical and biological applications .

Properties

IUPAC Name

6-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHWRSITUYICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178404
Record name 6-Hydroxy-4-methyl-2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2373-31-1
Record name 6-Hydroxy-4-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2373-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-4-methyl-2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4-methyl-2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-4-methyl-2-benzopyrone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-hydroxy-4-methylcoumarin compare to standard compounds in targeting the main protease of SARS-CoV-2?

A2: Docking studies suggest this compound might have lower efficacy against the main protease of SARS-CoV-2 compared to standard compounds like NL-1 and NL-2. This is likely due to weaker and less frequent interactions with the target protein. []

Q2: What is the role of this compound in synthesizing other compounds?

A3: this compound serves as a building block for creating diverse chemical structures. For instance, it's used in synthesizing novel metal-free phthalocyanines and metallophthalocyanine complexes, which have shown antibacterial activity. [] It's also used to create 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives, which exhibit antibacterial, antioxidant, and anti-inflammatory properties. []

Q3: Can this compound be chlorinated, and what are the implications for drinking water?

A5: Yes, this compound can undergo chlorination, forming monochlorinated and polychlorinated derivatives. This is particularly relevant in drinking water treatment, where prechlorination of humic acid can generate these chlorinated byproducts. [] Some of these chlorinated derivatives are stable in tap water for days and have shown cytotoxicity comparable to known DBPs, raising concerns about their potential health risks and emphasizing the need for further investigation and control measures. []

Q4: What is the significance of mixed fermentation in relation to this compound?

A6: While the provided abstracts don't elaborate on the specific details, they highlight that mixed fermentation of marine fungi can lead to the production of a new coumarin compound. [, ] This suggests a potential avenue for discovering novel coumarin derivatives with unique properties through microbial biotransformation.

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